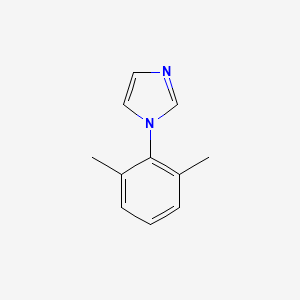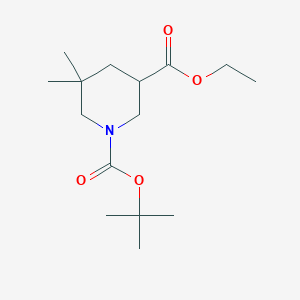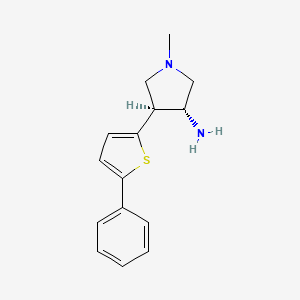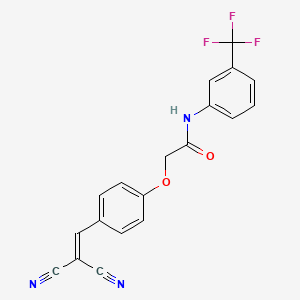![molecular formula C6H12ClNO B15227897 1-Azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B15227897.png)
1-Azaspiro[3.3]heptan-6-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azaspiro[3.3]heptan-6-ol hydrochloride is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which consists of two fused rings sharing a single carbon atom. The presence of the azaspiro scaffold imparts unique chemical and biological properties, making it a valuable target for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-azaspiro[3.3]heptan-6-ol hydrochloride typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S NCO), resulting in the formation of spirocyclic β-lactams. The β-lactam ring is then reduced using alane (AlH3) to yield 1-azaspiro[3.3]heptane .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through scalable and modular approaches. For instance, the reduction of the β-lactam intermediate with alane can be performed on a multi-gram scale, ensuring high overall yields .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azaspiro[3.3]heptan-6-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions, such as the reduction of the β-lactam ring with alane, are crucial in its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Alane (AlH3) is a key reducing agent used in the synthesis of this compound.
Substitution: Reagents such as lithium diisopropylamide (LDA) and methyl iodide (Me-I) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogues with different functional groups .
Applications De Recherche Scientifique
1-Azaspiro[3.3]heptan-6-ol hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-azaspiro[3.3]heptan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. For example, when incorporated into anesthetic drugs, it interacts with sodium channels, leading to the inhibition of nerve signal transmission and resulting in anesthesia .
Comparaison Avec Des Composés Similaires
2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different biological activities.
Piperidine: A widely used scaffold in medicinal chemistry, often replaced by 1-azaspiro[3.3]heptane to improve drug properties.
2-Oxa-6-azaspiro[3.3]heptane: A related compound with an oxygen atom in the spirocyclic ring, used in similar applications.
Uniqueness: 1-Azaspiro[3.3]heptan-6-ol hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to serve as a bioisostere of piperidine makes it a valuable tool in drug design and development, offering advantages such as increased lipophilicity and metabolic stability .
Propriétés
Formule moléculaire |
C6H12ClNO |
|---|---|
Poids moléculaire |
149.62 g/mol |
Nom IUPAC |
1-azaspiro[3.3]heptan-6-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-3-6(4-5)1-2-7-6;/h5,7-8H,1-4H2;1H |
Clé InChI |
FXUWPXJDIOMIOC-UHFFFAOYSA-N |
SMILES canonique |
C1CNC12CC(C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-(chloromethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B15227815.png)
![Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one](/img/structure/B15227817.png)

![2-Isobutyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15227838.png)



![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227870.png)


![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B15227881.png)


![3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B15227893.png)
